molecular formula C12H14N4OS B5673872 3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylpropanamide

3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylpropanamide

Cat. No.: B5673872
M. Wt: 262.33 g/mol
InChI Key: LMIBYCRWLPEXMW-UHFFFAOYSA-N
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Description

3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylpropanamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylpropanamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylpropanamide involves its interaction with biological targets such as enzymes and receptors. The triazole ring can bind to the active site of enzymes, inhibiting their activity. This is particularly relevant in the case of antimicrobial and antifungal applications, where the compound can inhibit the growth of pathogens by targeting essential enzymes .

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole derivative used as an antifungal agent.

    Voriconazole: A triazole antifungal used to treat serious fungal infections.

    Itraconazole: A broad-spectrum antifungal agent

Uniqueness

3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylpropanamide is unique due to its specific structural features, such as the thioether linkage and the phenylpropanamide moiety. These features may confer distinct biological activities and pharmacokinetic properties compared to other triazole derivatives .

Properties

IUPAC Name

3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS/c1-16-9-13-15-12(16)18-8-7-11(17)14-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMIBYCRWLPEXMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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